2-Methacryloxyethyl D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various 2-deoxy-α-D-glucopyranosides is described using glycosylation reactions with alcoholic nucleophiles and a catalytic amount of trityl tetrakis(pentafluorophenyl)borate . This method could potentially be adapted for the synthesis of 2-Methacryloxyethyl D-glucopyranoside by choosing an appropriate alcoholic nucleophile with a methacryloxyethyl group.

Molecular Structure Analysis

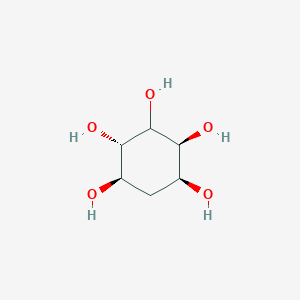

While the molecular structure of 2-Methacryloxyethyl D-glucopyranoside is not directly discussed, the papers provide information on the structure of related compounds. For instance, the synthesis of 2-acetamido-2-deoxy-5-thio-d-glucopyranose involves several steps that preserve the glucopyranose structure while introducing functional groups . The molecular structure of 2-Methacryloxyethyl D-glucopyranoside would similarly maintain the glucopyranose ring with a methacryloxyethyl group attached.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 2-Methacryloxyethyl D-glucopyranoside. However, they do discuss reactions of similar glucopyranosides, such as the conversion of methyl 2-acetamido-2-deoxy-5,6-O-isopropylidene-β-d-glucofuranoside into various derivatives . These reactions often involve selective protection and deprotection steps, which are likely relevant to the chemical manipulation of 2-Methacryloxyethyl D-glucopyranoside.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methacryloxyethyl D-glucopyranoside are not detailed in the provided papers. However, the synthesis of stereospecifically labeled glucopyranosides and their NMR studies suggest that similar analytical techniques could be used to study the physical and chemical properties of 2-Methacryloxyethyl D-glucopyranoside, including its conformational preferences and reactivity.

科学的研究の応用

Glycopolymer-Functionalized Silver Nanoclusters

2-Methacryloxyethyl D-glucopyranoside derivatives have been utilized in the synthesis of glycopolymer-functionalized silver nanoclusters. These nanoclusters demonstrate potential in cancer imaging and targeted cancer therapy due to their efficient binding ability and inhibitory effects on cancer cells (Lu et al., 2014).

Polymer Synthesis and Characterization

The compound plays a role in the synthesis and characterization of polymethacrylates bearing β-D-glucopyranoside residues. This process involves glycosylation reactions and polymerization, contributing to advancements in polymer chemistry (Ambrosi et al., 2002).

Optimization of Diblock Glycopolymers for Nucleic Acid Delivery

Research has explored the use of 2-Methacryloxyethyl D-glucopyranoside in optimizing diblock glycopolymers for effective nucleic acid delivery. This has implications in gene therapy and can enhance the delivery and toxicity profiles of polyplexes in cancer treatment (Li et al., 2013).

Glycopolymer Stability and siRNA Delivery

Studies have also investigated the role of derivatives of 2-Methacryloxyethyl D-glucopyranoside in forming glycopolymers that stabilize polyplexes and enhance the delivery of siRNA in medical treatments, particularly for conditions like glioblastoma (Smith et al., 2011).

Novel Glycopolymers Based on Ethyl α-Hydroxymethylacrylate

Research has led to the synthesis of novel glycopolymers based on ethyl α-hydroxymethylacrylate using 2-Methacryloxyethyl D-glucopyranoside derivatives. These advancements in glycopolymer chemistry have potential applications in biotechnology and materials science (Cuervo-Rodríguez et al., 2007).

Polymerization via Aqueous Reversible Addition-Fragmentation Chain Transfer

The compound is instrumental in the direct polymerization of sugar monomers via reversible addition-fragmentation chain transfer (RAFT) polymerization. This has significant implications in polymer science, enabling the creation of well-defined polymers without protecting group chemistry (Lowe et al., 2003).

Safety And Hazards

将来の方向性

While specific future directions for “2-Methacryloxyethyl D-glucopyranoside” were not found in the search results, related compounds such as Methyl α-D-glucopyranoside and its derivatives have been used to develop antibacterial and antifungal drugs . This suggests potential future directions in therapeutic and drug development purposes .

特性

IUPAC Name |

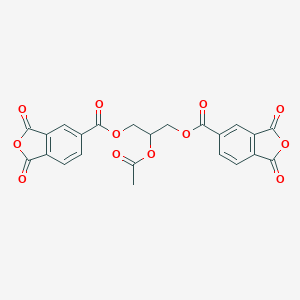

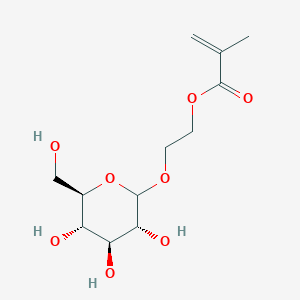

2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O8/c1-6(2)11(17)18-3-4-19-12-10(16)9(15)8(14)7(5-13)20-12/h7-10,12-16H,1,3-5H2,2H3/t7-,8-,9+,10-,12?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQRLZZWFINMDP-BGNLRFAXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(=O)OCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927559 |

Source

|

| Record name | 2-(Hexopyranosyloxy)ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methacryloxyethyl D-glucopyranoside | |

CAS RN |

132153-84-5 |

Source

|

| Record name | 2-(Hexopyranosyloxy)ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。